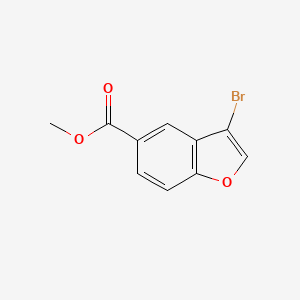

Methyl 3-bromobenzofuran-5-carboxylate

Description

Methyl 3-bromobenzofuran-5-carboxylate (CAS: 501892-90-6) is a brominated benzofuran derivative with the molecular formula C₁₀H₇BrO₃ and a molecular weight of 255.06 g/mol . It is synthesized via a reaction involving compound 49 (0.56 mmol) in dry THF with KOH and methanol, yielding an 82% pure white sticky solid after purification by flash chromatography (FC) using a CHX/EtOAc (95:5) solvent system . Key spectral data include a characteristic ¹H NMR signal at δ 8.30 ppm (d, J = 1.8 Hz) and an Rf value of 0.40 in the same solvent system . This compound’s structure features a bromine atom at the 3-position and a methyl ester group at the 5-position of the benzofuran core, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling or nucleophilic substitution reactions .

Properties

IUPAC Name |

methyl 3-bromo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVRUZJEZNNRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626043 | |

| Record name | Methyl 3-bromo-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501892-90-6 | |

| Record name | 5-Benzofurancarboxylic acid, 3-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501892-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromobenzofuran-5-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of benzofuran derivatives followed by esterification. The reaction typically starts with the bromination of benzofuran at the 3-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromobenzofuran is then subjected to esterification with methanol and a carboxylating agent like carbon dioxide under acidic conditions to yield methyl 3-bromobenzofuran-5-carboxylate .

Industrial Production Methods

Industrial production of methyl 3-bromobenzofuran-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination and esterification steps are optimized for high yield and purity, with careful control of reaction temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form benzofuran-5-carboxylic acid derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Major Products

Substitution: Various substituted benzofuran derivatives.

Oxidation: Benzofuran-5-carboxylic acid derivatives.

Reduction: Benzofuran-5-methanol derivatives.

Scientific Research Applications

Biological Activities

Methyl 3-bromobenzofuran-5-carboxylate and its derivatives have been studied for their antitumor , antimicrobial , and antiproliferative properties.

Antitumor Activity

Recent studies have demonstrated that benzofuran derivatives exhibit promising antiproliferative effects against various cancer cell lines. For instance, a derivative of 5-bromobenzofuran displayed an IC50 value of 2.52 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity comparable to standard chemotherapeutic agents like Doxorubicin .

The structure-activity relationship (SAR) analyses suggest that modifications to the benzofuran scaffold can enhance its effectiveness against specific cancer targets, such as carbonic anhydrases involved in tumorigenicity .

Antimicrobial Activity

Methyl 3-bromobenzofuran-5-carboxylate has also been explored for its antimicrobial properties. Compounds derived from benzofuran scaffolds have shown activity against Mycobacterium tuberculosis and other pathogenic bacteria . For example, certain synthesized benzofuran derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2 μg/mL against Mycobacterium strains, showcasing their potential in treating tuberculosis .

Synthesis Pathways

The synthesis of methyl 3-bromobenzofuran-5-carboxylate typically involves multi-step organic reactions, often starting from simpler benzofuran derivatives. Key synthetic strategies include:

- Bromination : The introduction of bromine at the 3-position of the benzofuran ring is achieved through electrophilic aromatic substitution.

- Carboxylation : The carboxylate group is introduced via carboxylic acid derivatives or direct carboxylation techniques.

These synthetic methodologies not only facilitate the production of methyl 3-bromobenzofuran-5-carboxylate but also allow for the generation of various analogs with potentially enhanced biological activities .

Case Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative effects of several benzofuran derivatives, methyl 3-bromobenzofuran-5-carboxylate was tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds with structural modifications to the benzofuran core significantly improved their IC50 values, highlighting the importance of chemical structure in determining biological activity .

Case Study 2: Antimycobacterial Activity

Another investigation focused on the synthesis of new benzofuran derivatives aimed at inhibiting Mycobacterium protein tyrosine phosphatase B (mPTPB), a target for tuberculosis treatment. The study demonstrated that certain benzofuran-based compounds exhibited high selectivity and potency against mPTPB, suggesting that methyl 3-bromobenzofuran-5-carboxylate could serve as a valuable intermediate in developing new antimycobacterial agents .

Mechanism of Action

The mechanism of action of methyl 3-bromobenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and ester group play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate (CAS: 565192-81-6)

- Molecular Formula : C₁₇H₁₈O₄

- Molecular Weight : 298.33 g/mol

- Substituents : Ethyl ester at position 2, methyl group at position 3, and a 3-oxobutyl chain at position 4.

- The 3-oxobutyl side chain introduces a ketone functional group, enabling condensation reactions (e.g., aldol additions) that are absent in Methyl 3-bromobenzofuran-5-carboxylate.

- Applications : Likely used in synthesizing polycyclic structures due to its ketone moiety .

5-Bromobenzofuran-3-carboxylic Acid (CAS: 1374574-88-5)

- Molecular Formula : C₉H₅BrO₃

- Molecular Weight : 241.04 g/mol

- Substituents : Bromine at position 5 and a carboxylic acid at position 3.

- Key Differences :

- The free carboxylic acid group enhances reactivity toward nucleophiles (e.g., forming amides or esters) compared to the methyl ester in the target compound.

- Bromine at position 5 instead of 3 may direct electrophilic substitution reactions to different sites on the aromatic ring.

- Applications : Useful in peptide coupling or as a precursor for metal-organic frameworks (MOFs) due to its acidic functionality .

Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate (CAS: 1152696-94-0)

- Molecular Formula : C₁₄H₁₃BrN₂O₃

- Molecular Weight : 310.14 g/mol

- Substituents: Bromine on a phenylamino group attached via a methylene bridge to the furan ring; methyl ester at position 2.

- Key Differences: The bromine is part of a flexible phenylamino side chain rather than directly on the benzofuran core, enabling diverse reactivity (e.g., SNAr reactions on the aryl bromide). The secondary amine group introduces hydrogen-bonding capability, affecting solubility and crystallinity.

- Applications: Potential use in pharmaceuticals or agrochemicals due to its hybrid aromatic-amine structure .

Comparative Analysis Table

Research Findings and Implications

- Reactivity : Methyl 3-bromobenzofuran-5-carboxylate’s bromine and ester groups make it more reactive toward cross-coupling than its carboxylic acid counterpart (CAS: 1374574-88-5), which is better suited for acid-driven reactions .

- Synthetic Flexibility : The ethyl ester derivative (CAS: 565192-81-6) demonstrates how side-chain modifications expand utility in ketone-involving reactions, though its synthesis pathway remains less documented compared to the target compound .

Biological Activity

Methyl 3-bromobenzofuran-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Methyl 3-Bromobenzofuran-5-Carboxylate

Methyl 3-bromobenzofuran-5-carboxylate belongs to the benzofuran family, known for their varied biological activities. This compound has been investigated for its potential in antimicrobial and anticancer applications, alongside other therapeutic uses.

Target Interactions

Methyl 3-bromobenzofuran-5-carboxylate interacts with various biological targets, leading to modulation of cellular processes. It is known to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism and the biosynthesis of steroids and other lipids.

Biochemical Pathways

The compound influences several biochemical pathways, particularly those involved in cell proliferation and apoptosis . It has been shown to affect cell signaling pathways, thereby altering gene expression and cellular metabolism, which is essential for its anticancer activity.

Anticancer Properties

Research indicates that methyl 3-bromobenzofuran-5-carboxylate exhibits significant antiproliferative effects against various cancer cell lines. For instance, similar benzofuran derivatives have demonstrated IC50 values as low as 2.52 μM against breast cancer cell lines (MDA-MB-231) and showed cell cycle arrest at the G2-M phase, indicating a potential for inducing apoptosis .

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| 9e | MDA-MB-231 | 2.52 ± 0.39 | Pro-apoptotic effects; G2-M phase arrest |

| Doxorubicin | MDA-MB-231 | 2.36 ± 0.18 | Standard reference |

Antimicrobial Activity

In addition to anticancer effects, methyl 3-bromobenzofuran-5-carboxylate has been explored for its antimicrobial properties. Benzofuran derivatives have shown activity against Mycobacterium tuberculosis by inhibiting essential enzymes like polyketide synthase . This suggests potential therapeutic applications in treating bacterial infections.

Pharmacokinetics

Methyl 3-bromobenzofuran-5-carboxylate exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), which is advantageous for central nervous system-targeted therapies. Its pharmacokinetic profile indicates that it may be suitable for oral administration.

Case Studies and Research Findings

- Anticancer Studies : A study on benzofuran derivatives indicated that compounds similar to methyl 3-bromobenzofuran-5-carboxylate could effectively inhibit cancer cell growth through apoptosis induction and cell cycle disruption .

- Antimicrobial Research : Investigations into the activity against Mycobacterium tuberculosis highlighted the compound's potential as a lead compound for developing new antibiotics targeting resistant strains .

- Biochemical Analysis : The compound has been shown to influence oxidative stress markers in animal models, suggesting its role in modulating oxidative stress-related pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.